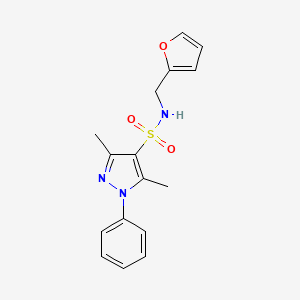
N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide
Descripción general
Descripción
N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide (FDPS) is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes such as farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS). These enzymes are involved in the synthesis of isoprenoids, which are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of FPPS and GGPPS, leading to a decrease in the synthesis of isoprenoids. This, in turn, can lead to the inhibition of cell growth and proliferation. Additionally, N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has been found to have anti-inflammatory and antinociceptive effects, possibly through the modulation of various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, it has been extensively studied for its potential use in various scientific research applications, making it a well-established compound. However, there are also some limitations to its use. N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide. One area of interest is the development of more potent and selective inhibitors of FPPS and GGPPS. Additionally, the potential use of N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide in combination with other anticancer agents is an area of active research. Further studies are also needed to better understand the mechanism of action of N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide and its effects on various signaling pathways. Finally, the development of new synthetic methods for N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide and related compounds could lead to the discovery of novel therapeutic agents.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have antitumor properties and can inhibit the growth of cancer cells in vitro. Additionally, N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has been found to have anti-inflammatory and antinociceptive effects, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-12-16(23(20,21)17-11-15-9-6-10-22-15)13(2)19(18-12)14-7-4-3-5-8-14/h3-10,17H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINGPRJRJRKWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-cyclohexylurea](/img/structure/B4279890.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4279895.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4279898.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-(3-cyclohexen-1-ylmethylene)-4-piperidinecarbohydrazide](/img/structure/B4279905.png)
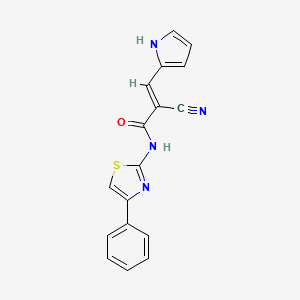
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide](/img/structure/B4279929.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4279931.png)
![2-cyano-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(4-pyridinylmethyl)acrylamide](/img/structure/B4279939.png)
![methyl 5-ethyl-2-({[(4-fluoro-2-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4279956.png)
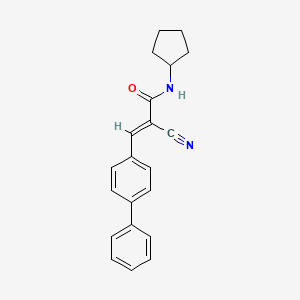

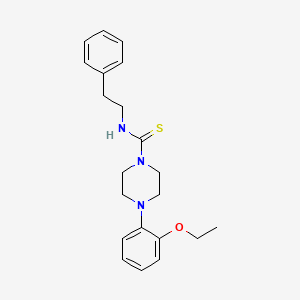
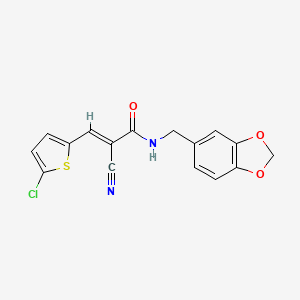
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B4280013.png)